molecular formula C9H12N4 B12438765 3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine CAS No. 741737-39-3

3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine

Katalognummer: B12438765
CAS-Nummer: 741737-39-3
Molekulargewicht: 176.22 g/mol
InChI-Schlüssel: NFDQSSYTLFCKTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

The synthesis of 3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of cyclopropylamine and a suitable pyridine derivative, followed by cyclization using a dehydrating agent . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the triazine ring can be functionalized with different substituents.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex structures.

Wissenschaftliche Forschungsanwendungen

3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.

    Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine can be compared with other triazine derivatives such as:

  • 3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
  • 3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]tetrazine

These compounds share similar structural features but differ in their chemical properties and biological activities.

Eigenschaften

CAS-Nummer

741737-39-3

Molekularformel

C9H12N4

Molekulargewicht

176.22 g/mol

IUPAC-Name

3-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine

InChI

InChI=1S/C9H12N4/c1-2-6(1)9-11-7-3-4-10-5-8(7)12-13-9/h6,10H,1-5H2

InChI-Schlüssel

NFDQSSYTLFCKTJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=NC3=C(CNCC3)N=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.